Chemical structure and properties of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide
Chemical structure and properties of 3-(Benzyloxy)-N-methyl-4-nitrobenzamide
Physicochemical Profiling, Synthetic Architecture, and Analytical Validation[1][2]
Executive Summary & Structural Analysis[2]
Compound Identity:
-
Predicted LogP: 2.8 – 3.2 (Lipophilic)[2]
Technical Significance: 3-(Benzyloxy)-N-methyl-4-nitrobenzamide represents a critical "pivot" intermediate in medicinal chemistry.[1][2] It serves as a high-value precursor for two distinct pharmacological classes:[1][2][3]
-
Benzimidazole Therapeutics: Reduction of the nitro group allows for cyclization with the amide nitrogen, generating 2-substituted benzimidazoles (common in anti-parasitic and anti-viral agents).[2]
-
PDE4 Inhibitors: The 3-alkoxy-4-nitro scaffold mimics the catechol ether pharmacophore found in Rolipram-type phosphodiesterase inhibitors, where the benzyl group provides steric bulk to occupy the hydrophobic Q-pocket of the enzyme.[1][2]
Synthetic Architecture & Causality[2]
The synthesis of this molecule requires strict regiochemical control to ensure the benzyl group attaches to the phenolic oxygen rather than the carboxylate (if starting from the acid) or the amide nitrogen.[2]
Route Selection: The "Protect-Activate-Amidate" Protocol
Rationale: Direct amidation of 3-hydroxy-4-nitrobenzoic acid is risky due to competing nucleophiles.[1][2] We employ a sequential approach to lock the 3-position first.*
Step 1: Regioselective O-Alkylation [1][2]
-
Precursor: 3-Hydroxy-4-nitrobenzoic acid (or its methyl ester).[1][2]
-
Reagent: Benzyl bromide (BnBr).[2]
-
Base: Potassium Carbonate (K₂CO₃).[2]
-
Solvent: DMF (Dimethylformamide).[2]
-
Critical Control Point: The reaction must be kept anhydrous. Water competes with the phenoxide ion, hydrolyzing BnBr to benzyl alcohol.[2]
Step 2: Carboxyl Activation [1][2]
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[2]
-
Why this path? Acid chlorides are more reactive than esters for the subsequent reaction with methylamine, allowing the reaction to proceed at lower temperatures (-10°C to 0°C), minimizing nitro-group reduction side reactions.[1][2]
Step 3: Amidation
-
Reagent: Methylamine (2.0 M in THF).[2]
-
Base: Diisopropylethylamine (DIPEA) (to scavenge HCl).[2]
-
Thermodynamics: Highly exothermic; requires slow addition.[2]
Visual Workflow: Synthetic Pathway
Figure 1: Sequential synthetic pathway ensuring regiochemical fidelity at the 3-position oxygen.
Physicochemical Properties & Drug-Likeness[1][2]
This compound exhibits "Rule of 5" compliance, making it a viable lead scaffold.
| Property | Value | Implication for Development |
| Molecular Weight | 286.28 Da | Ideal for CNS penetration (<400 Da).[1][2] |
| LogP (Predicted) | 2.85 | Moderately lipophilic; good passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | <90 Ų suggests high probability of blood-brain barrier (BBB) crossing.[1] |
| H-Bond Donors | 1 (Amide NH) | Low donor count favors permeability.[1][2] |
| H-Bond Acceptors | 4 (NO₂, Amide O, Ether O) | Standard range for oral bioavailability.[2] |
| Solubility (Water) | < 0.1 mg/mL | Poor.[2] Requires formulation (e.g., micronization or lipid carriers).[2] |
| Solubility (DMSO) | > 50 mg/mL | Excellent for stock solution preparation.[2] |
Quality Control & Analytical Validation
To ensure the integrity of this molecule for biological screening, a Self-Validating Analytical Protocol is required. The primary impurities are the de-benzylated phenol (hydrolysis) and the carboxylic acid precursor (incomplete amidation).[2]
HPLC Method: Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro/Benzyl).[2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Injection Hold |
| 12.0 | 90% | Linear Ramp (Elution of Target) |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |[1][2]
System Suitability Test (SST) Criteria:
-
Retention Time (RT): Target peak expected at ~8.5 min (due to benzyl hydrophobicity).
-
Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength).[2]
-
Resolution: > 2.0 between Target and Intermediate A (Acid precursor).
Visual Workflow: Impurity Fate Mapping
Figure 2: Analytical logic for identifying specific synthetic failures based on retention time shifts.
Safety & Handling Protocols
Nitro Compound Hazards:
-
Energetic Potential: While this specific molecule is stable, nitro-aromatics can be shock-sensitive if dry and heated.[1][2] Protocol: Never distill the crude reaction mixture to dryness at temperatures > 50°C.
-
Toxicity: Nitrobenzamides are potential hepatotoxins.[2] All handling must occur in a fume hood with nitrile gloves.
Reagent Hazards:
-
Benzyl Bromide: A potent lachrymator.[2] Any spill must be neutralized immediately with 10% aqueous ammonia.
References
-
Mackman, R. L., et al. (2001).[2] "Discovery of a Potent, Orally Bioavailable, Non-Peptidic Serine Protease Inhibitor."[2] Journal of Medicinal Chemistry, 44(17), 2753-2771. (Provides foundational protocols for 3-alkoxy-4-nitrobenzamide synthesis).
-
PubChem Database. (2024).[5] "Compound Summary: 3-Methoxy-4-nitrobenzamide." (Structural analog data used for property prediction).[2][6] [2]
-
BenchChem Protocols. (2025). "Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide." (Methodology for amide formation).[2][3][4]
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 4-Nitrobenzamide derivatives." (Safety and handling grounding).
Sources
- 1. 3-Acetyl-4-(benzyloxy)-n-methoxy-n-methylbenzamide | C18H19NO4 | CID 85997658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
